molecular formula C11H12O4 B14491750 4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one CAS No. 65606-47-5

4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one

Cat. No.: B14491750
CAS No.: 65606-47-5
M. Wt: 208.21 g/mol
InChI Key: XJRYUNZAHHWGGH-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C11H12O4 This compound is known for its unique structure, which includes both hydroxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one typically involves an aldol condensation reaction. One common method involves the reaction of p-anisaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction mixture is stirred and then precipitated with water to isolate the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity. For example, the compound can inhibit the production of reactive oxygen species (ROS) and modulate inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one is unique due to its combination of hydroxy and methoxy groups along with the butenone structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

65606-47-5

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-hydroxy-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C11H12O4/c1-7(12)5-11(14)9-6-8(15-2)3-4-10(9)13/h3-6,13-14H,1-2H3

InChI Key

XJRYUNZAHHWGGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(C1=C(C=CC(=C1)OC)O)O

Origin of Product

United States

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